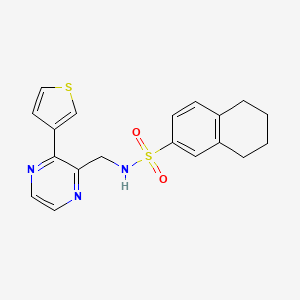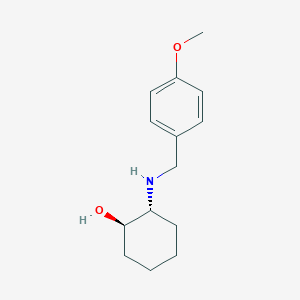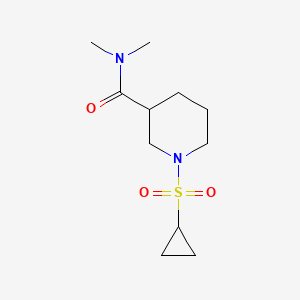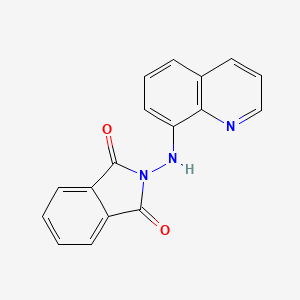
2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione” is a chemical compound with the molecular formula C17H11N3O2. It is a nitrogen-containing heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring attached to an isoindole ring via an amino group . The molecular weight of the compound is 289.294.科学的研究の応用
Synthesis and Characterization
The synthesis of spirocyclic oxindole derivatives, including structures related to 2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione, involves oxidative processes that lead to decarboxylation and ring expansion. For instance, the oxidation of isamic acid results in a quinazolino[4,5-b]quinazoline-6,8-dione through a reaction pathway confirmed by X-ray crystallography. This highlights the compound's relevance in the exploration of novel synthetic routes and structural analysis of organic compounds (Bergman, Arewång, & Svensson, 2014).
Biological Activities
Several studies have focused on the synthesis of isoindole derivatives and their potential biological activities. For example, compounds related to this compound, such as isoindolo[2,1-a]quinoline derivatives, have been investigated for their protective effects against N2-induced hypoxia, demonstrating the chemical's potential in medicinal chemistry and biological research (Ishihara, Kiyota, & Goto, 1990).
Chemical Interactions and Mechanisms
The interaction between various chemical moieties and 2,3‐Dicyano‐1,4‐naphthoquinone (DCNQ), which shares functional similarity with this compound, reveals complex charge-transfer mechanisms leading to the formation of pyrazolo[2,3-α]quinazolinediones. These findings contribute to our understanding of molecular interactions and the development of chemical sensors or molecular probes (Hassan, Mohamed, Ibrahim, & Mourad, 1993).
特性
IUPAC Name |
2-(quinolin-8-ylamino)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-16-12-7-1-2-8-13(12)17(22)20(16)19-14-9-3-5-11-6-4-10-18-15(11)14/h1-10,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXSRUXWJHSTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2739263.png)
![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739265.png)
![3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2739266.png)
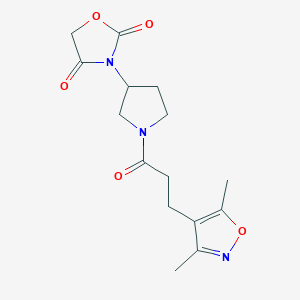
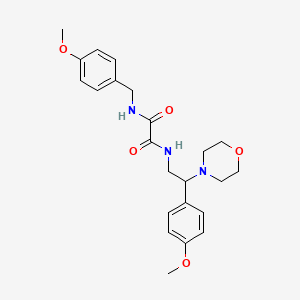

![N-(3-methylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2739274.png)
![2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B2739275.png)
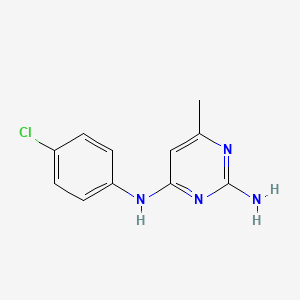
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2739277.png)
